N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Hypoxia-Selective Antitumor Agents
A study by Palmer et al. (1996) delved into the synthesis and hypoxic cell cytotoxicity of regioisomers of a novel hypoxia-selective cytotoxin. The research emphasized the potential of these compounds as selective antitumor agents, demonstrating their efficacy in targeting hypoxic tumor cells, a common feature of solid tumors that makes them resistant to conventional therapies. The study highlighted the superior in vivo activity of certain isomers against tumors in mice, underscoring the therapeutic promise of these compounds in cancer treatment (Palmer et al., 1996).
Thiazolide-Induced Apoptosis in Colorectal Tumor Cells
Brockmann et al. (2014) investigated the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. This study revealed that thiazolides, a novel class of anti-infectious agents, can induce cell death in colon carcinoma cell lines. The research found that specific molecular structures of thiazolides are required to interact with and inhibit the detoxification enzyme glutathione S-transferase, pivotal in thiazolide-induced apoptosis. This interaction suggests a potential therapeutic application of thiazolides in treating colorectal cancer by inducing apoptosis in tumor cells (Brockmann et al., 2014).
Development of Anticonvulsant Quality Control Methods
Research by Sych et al. (2018) focused on developing quality control methods for a promising anticonvulsant derived from 1,3,4-thiadiazole. The substance demonstrated significant anticonvulsive activity, surpassing that of the classic drug "Depakin." This study is crucial for the standardization and quality control of new medicinal substances, ensuring their efficacy and safety in clinical applications (Sych et al., 2018).
Synthesis and Antimicrobial Activity of Pyrazole Derivatives
Daidone et al. (1992) conducted a study on the synthesis and evaluation of the antimicrobial activity of new 4-nitroso and 4-diazopyrazole derivatives. These compounds, derived from N-(pyrazol-5-yl)-2-nitrobenzamides, exhibited notable "in vitro" growth inhibitory activity against a range of fungi and bacteria. The research suggests the potential use of these compounds in developing new antimicrobial agents to combat microbial diseases (Daidone et al., 1992).
Crystal Engineering with Hydrogen and Halogen Bonds
A study by Saha et al. (2005) explored crystal engineering using hydrogen and halogen bonds in various complexes. This research provides insight into the structural insulation and interactions within crystal structures, contributing to the understanding of molecular assembly and design principles in crystal engineering (Saha et al., 2005).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to targetMethionine aminopeptidase , an enzyme that removes the N-terminal methionine from nascent proteins . This process is often crucial when the second residue in the primary sequence is small and uncharged .
Mode of Action
Based on the information about similar compounds, it can be inferred that it may interact with its target enzyme to inhibit its function .
Biochemical Pathways
The compound has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) , an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis. This pathway is crucial for the production of numerous biomolecules, including certain vitamins, hormones, and components of the immune response .
Pharmacokinetics
Similar compounds have been found to exhibit strong anti-helicobacter pylori activity at concentrations of 8–32 μg/disc , suggesting potential bioavailability.
Result of Action
Similar compounds have displayed prominent analgesic effects in animal models of pain .
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c18-15-7-2-1-4-11(15)9-14-10-19-17(25-14)20-16(22)12-5-3-6-13(8-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZLVPMOBVQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.